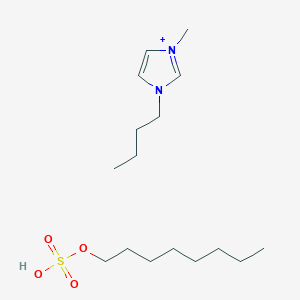
1-Butyl-3-methylimidazol-3-ium;octyl hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-3-methylimidazol-3-ium;octyl hydrogen sulfate is a halogen-free ionic liquid. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. This compound behaves as a surfactant when the critical micelle concentration is above 0.031M .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Butyl-3-methylimidazol-3-ium;octyl hydrogen sulfate can be synthesized through a two-step process. The first step involves the alkylation of 1-methylimidazole with 1-chlorobutane to form 1-butyl-3-methylimidazolium chloride. The second step involves the anion exchange reaction with octyl hydrogen sulfate to form the desired ionic liquid .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
1-Butyl-3-methylimidazol-3-ium;octyl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include halides, alkoxides, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxygenated products, while substitution reactions may yield different substituted imidazolium compounds .
Aplicaciones Científicas De Investigación
1-Butyl-3-methylimidazol-3-ium;octyl hydrogen sulfate has a wide range of scientific research applications, including:
Medicine: It is being explored for its potential use in drug delivery systems due to its unique solubility properties.
Industry: It is used as a surfactant and in the formulation of various industrial products.
Mecanismo De Acción
The mechanism of action of 1-butyl-3-methylimidazol-3-ium;octyl hydrogen sulfate involves its interaction with molecular targets and pathways. For example, it can chemically etch the surface structure of nickel foams to form metal-organic thin films in situ. This process involves the anion HSO4- chemically etching the nickel foam surface to provide bivalent nickels (Ni2+), which then form a coating on the surface .
Comparación Con Compuestos Similares
1-Butyl-3-methylimidazol-3-ium;octyl hydrogen sulfate can be compared with other similar compounds, such as:
1-Butyl-3-methylimidazolium acetate: Known for its ability to dissolve and fractionate lignocellulosic biomass.
1-Butyl-3-methylimidazolium chloride: Used in various chemical reactions and as a precursor for other ionic liquids.
The uniqueness of this compound lies in its specific combination of properties, such as its surfactant behavior and its ability to form metal-organic thin films .
Propiedades
Fórmula molecular |
C16H33N2O4S+ |
|---|---|
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
1-butyl-3-methylimidazol-3-ium;octyl hydrogen sulfate |
InChI |
InChI=1S/C8H15N2.C8H18O4S/c1-3-4-5-10-7-6-9(2)8-10;1-2-3-4-5-6-7-8-12-13(9,10)11/h6-8H,3-5H2,1-2H3;2-8H2,1H3,(H,9,10,11)/q+1; |
Clave InChI |
KIDIBVPFLKLKAH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOS(=O)(=O)O.CCCCN1C=C[N+](=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12816504.png)
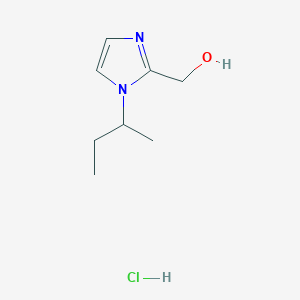
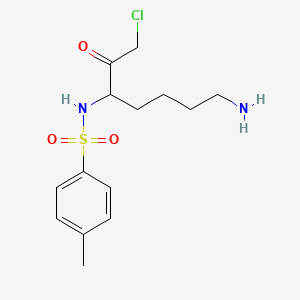
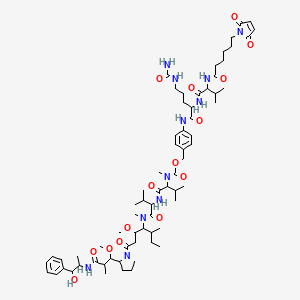
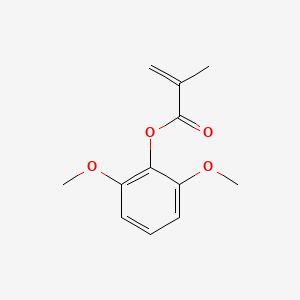
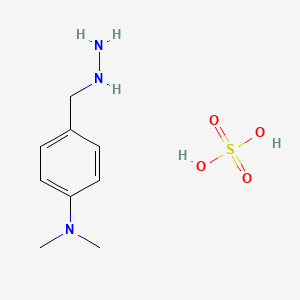
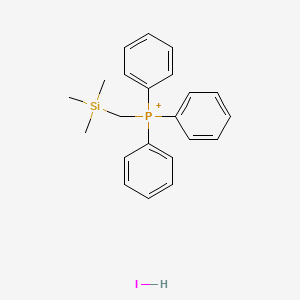

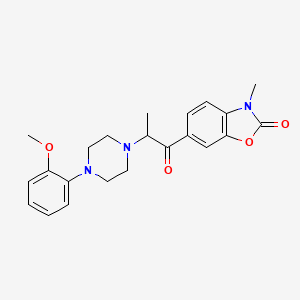
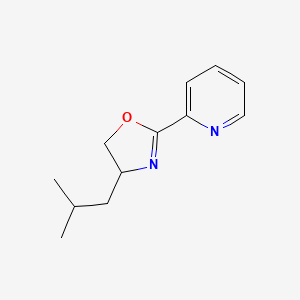
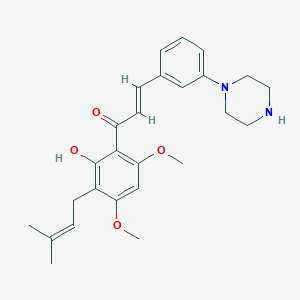
![2-(Prop-2-yn-1-ylthio)-2H-benzo[d]imidazole](/img/structure/B12816591.png)


